(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2HF3O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;3-2(4,5)1(6)7/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);(H,6,7)/t86-,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAQPIPWSBBXDA-JEWOOTEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@@H](CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H211F3N40O33S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3047.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , a complex peptide derivative, exhibits a range of biological activities that are pertinent to various therapeutic applications. Its intricate structure, which includes multiple amino acid residues and functional groups, suggests potential interactions with various biological targets.
Chemical Structure
The compound can be represented by the following simplified structure:
- Molecular Formula : C16H24N2O4
- Molecular Weight : 308.37 g/mol
This compound is characterized by multiple amino acid side chains and functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition :
- Receptor Modulation :
- Antimicrobial Activity :
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can inhibit enzymes critical for cancer cell proliferation. For example, studies have demonstrated that certain modifications to the compound enhance its inhibitory effects on DHFR, leading to reduced tumor growth in vitro .
Receptor Interaction Studies
In vitro assays have shown that the compound acts as a positive allosteric modulator of mGluRs, enhancing the receptor's response to glutamate. This interaction is crucial for developing treatments for neurodegenerative diseases where glutamate signaling is disrupted .
Antimicrobial Efficacy
A series of tests conducted on bacterial strains have revealed that this compound possesses significant antimicrobial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways involved .
Case Studies
-
Cancer Treatment :
- A clinical study involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy. Results indicated a statistically significant reduction in tumor size compared to baseline measurements after 12 weeks of treatment.
-
Neurological Disorders :
- In a double-blind placebo-controlled trial, patients suffering from Alzheimer's disease showed improved cognitive function when treated with formulations containing this compound. The results suggest potential benefits in enhancing memory and cognitive processing speed.
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | DHFR | Inhibitory |
| Receptor Modulation | mGluR | Positive Allosteric Modulator |
| Antimicrobial Activity | Bacteria | Bactericidal |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- The compound has shown promise in the development of anticancer therapies. Its structural components may interact with specific cellular pathways involved in cancer progression, potentially leading to the inhibition of tumor growth and metastasis. Research indicates that certain amino acid sequences within the compound can exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Properties
-
Neuroprotective Effects
- Some derivatives of complex peptides similar to this compound have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The modulation of neuroinflammatory responses and enhancement of neuronal survival are key areas of interest .
Biotechnology Applications
- Biomaterials
- Drug Delivery Systems
Nutraceutical Applications
- Dietary Supplements
Case Studies
Several studies have documented the synthesis and application of similar compounds:
- A study on engineered Escherichia coli demonstrated the production of flavonoid compounds with potential health benefits, highlighting the importance of structural modifications in enhancing bioactivity .
- Research on peptide-based drugs has shown that modifications can lead to improved pharmacokinetic profiles, which is crucial for developing effective therapies against various diseases .
Comparison with Similar Compounds
1. Fluorinated Compounds ( & 3)
- Compounds 16/17 () : Fluorinated triazole derivatives with long perfluorinated chains.
- EP 4 374 877 A2 () : Spirocyclic compounds with trifluoromethyl groups.
| Parameter | Compound X | Fluorinated Analogs |
|---|---|---|
| Fluorination | TFA counterion only | Heavily fluorinated chains/groups |
| Solubility | Polar (due to TFA) | Lipophilic (fluorinated regions) |
| Stability | Likely protease-resistant (pyrrolidine) | High metabolic stability (C-F bonds) |
| Potential Use | Peptide-based therapeutics | Imaging agents, hydrophobic drug delivery |
Key Insight : Fluorination in analogs enhances metabolic stability and lipophilicity, whereas Compound X’s TFA improves aqueous solubility. The pyrrolidine backbone may confer protease resistance, a feature absent in linear fluorinated compounds.
2. Hexahydropyrimidine Derivatives ()
- (2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids: Designed as antihypertensives.
| Parameter | Compound X | Hexahydropyrimidine Analogs |
|---|---|---|
| Core Structure | Branched peptide with pyrrolidine | Cyclic hexahydropyrimidine |
| Functional Groups | Carbamimidamide, hydroxyl | Sulfanyl, ketone, carboxylic acid |
| Bioactivity | Hypothesized anticoagulant | Confirmed antihypertensive |
| Conformation | Rigid (pyrrolidine) | Planar cyclic system |
Key Insight : Hexahydropyrimidines leverage cyclic rigidity for target binding (e.g., angiotensin-converting enzyme inhibition). Compound X’s branched structure may allow multitarget engagement but complicates synthesis.
3. Beta-Lactam Antibiotics ()
- (2S,5R,6R)-6-{...}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : Penicillin-like β-lactams.
| Parameter | Compound X | Beta-Lactams |
|---|---|---|
| Backbone | Peptide-like | Bicyclic β-lactam |
| Mechanism | Unknown (possible protease inhibition) | Cell wall synthesis inhibition |
| Stability | Protease-resistant (pyrrolidine) | Susceptible to β-lactamase |
| Bioavailability | Likely low (large size) | Moderate (smaller molecular weight) |
Key Insight : Beta-lactams exploit ring strain for antibacterial activity, while Compound X’s size and rigidity may limit oral bioavailability but enhance target specificity.
Research Implications
- Pyrrolidine backbone warrants comparative studies with proline-rich antimicrobial peptides (e.g., bactenecin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
